Cereclor

Description

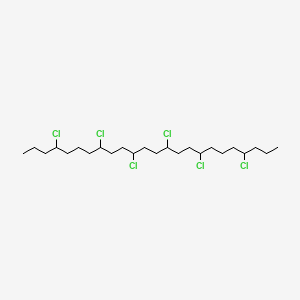

Structure

2D Structure

Properties

CAS No. |

63449-39-8 |

|---|---|

Molecular Formula |

C24H44Cl6 |

Molecular Weight |

545.3 g/mol |

IUPAC Name |

4,8,11,14,17,21-hexachlorotetracosane |

InChI |

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |

InChI Key |

QKUNKVYPGIOQNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |

density |

1.17 at 77 °F (NTP, 1992) 1.00-1.07 |

flash_point |

greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |

physical_description |

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) Dry Powder; Liquid |

solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |

vapor_pressure |

Nonvolatile (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

Cereclor: A Technical Guide to Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes. These compounds are produced by the chlorination of paraffin (B1166041) wax or liquid n-paraffin fractions obtained from petroleum distillation. The degree of chlorination and the length of the carbon chain of the paraffin feedstock can be varied to produce a wide range of products with different physical and chemical properties. This compound grades are classified based on their carbon chain length: Short-Chain CPs (SCCPs, C10–13), Medium-Chain CPs (MCCPs, C14–17), and Long-Chain CPs (LCCPs, C>17). The chlorine content typically ranges from 30% to 70% by weight.[1]

These versatile compounds are utilized in a multitude of industrial applications, primarily as secondary plasticizers in polymers such as PVC, and as flame retardants in plastics, rubbers, textiles, and paints.[2] They also serve as extreme pressure additives in metalworking lubricants and cutting fluids.[2] The specific grade of this compound used is determined by the requirements of the application.[2]

This technical guide provides a comprehensive overview of the chemical properties of various this compound grades and a detailed methodology for their synthesis.

Chemical Properties of this compound

The physical and chemical properties of this compound are dependent on the carbon chain length of the paraffin and the degree of chlorination. Generally, they are colorless to yellowish, viscous oils or waxy solids.[1] They are practically insoluble in water but soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones. The following tables summarize the typical physical properties of representative this compound grades.

Table 1: Typical Physical Properties of this compound S52 (Mid-Chain Chlorinated Paraffin)

| Property | Value |

| Chemical Name | Alkanes, C14-17, chloro |

| CAS Number | 85535-85-9 |

| Chlorine Content (% w/w) | 51.7 |

| Density @ 25°C (g/ml) | 1.26 |

| Viscosity @ 25°C (poise) | 10 - 20 |

| Viscosity @ 100°F (SUS) | 1441 |

| Viscosity @ 210°F (SUS) | 69 |

| Pour Point (°F) | 15.5 |

| Color (Hazen Units) | 175 |

| Solubility | Insoluble in water; soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones. |

| Appearance | Clear mobile liquid |

Table 2: Typical Physical Properties of this compound 42 (Long-Chain Chlorinated Paraffin)

| Property | Value |

| Chemical Name | Paraffin waxes and Hydrocarbon waxes, chloro |

| CAS Number | 63449-39-8 |

| Carbon Chain Length | > C20 |

| Chlorine Content (% w/w) | 42 |

| Density @ 25°C (g/ml) | 1.16 |

| Viscosity @ 100°F (SUS) | 8670 |

| Viscosity @ 210°F (SUS) | 130 |

| Pour Point (°F) | 5 |

| Color (Hazen Units), max | 350 |

| Solubility | Insoluble in water; soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones. |

| Appearance | Viscous liquid/wax |

Synthesis of this compound

The industrial synthesis of this compound involves the direct chlorination of a suitable paraffin feedstock with chlorine gas. This process is a free-radical substitution reaction, which can be initiated by heat (thermal chlorination) or, more commonly, by ultraviolet (UV) light (photochlorination) at temperatures ranging from 80 to 100°C.[7] The general chemical equation for the reaction is:

CₓH₂(ₓ₊₁) + yCl₂ → CₓH₂(ₓ₊₁)-yClᵧ + yHCl

The degree of chlorination is controlled by adjusting the reaction time and the rate of chlorine gas addition.

Experimental Protocol: Laboratory-Scale Synthesis of a Chlorinated Paraffin

This protocol describes a generalized procedure for the laboratory-scale synthesis of a chlorinated paraffin via photochlorination, based on established industrial practices.

Materials and Equipment:

-

n-Paraffin feedstock (e.g., C14-17 fraction)

-

Chlorine gas

-

Nitrogen gas

-

Aqueous sodium hydroxide (B78521) solution (for scrubbing)

-

Jacketed glass reactor with a bottom inlet for gas dispersion, a condenser, a thermometer, and a gas outlet

-

UV lamp (e.g., mercury vapor lamp)

-

Gas flow meters for chlorine and nitrogen

-

Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

-

Scrubber system containing aqueous sodium hydroxide to neutralize HCl and unreacted chlorine

-

Heating/cooling circulator for the reactor jacket

Procedure:

-

Reactor Setup: The jacketed glass reactor is assembled with the condenser, thermometer, gas inlet and outlet tubes, and stirrer. The gas outlet is connected to the scrubber system.

-

Charging the Reactor: The n-paraffin feedstock is charged into the reactor.

-

Inerting: The system is purged with nitrogen gas to remove any air and moisture.

-

Heating: The paraffin is heated to the reaction temperature (typically 80-100°C) using the heating circulator while stirring.

-

Initiation of Chlorination: Once the desired temperature is reached, the UV lamp is turned on to irradiate the reactor contents. Chlorine gas is then introduced into the reactor through the bottom inlet at a controlled rate.

-

Reaction Monitoring: The reaction is monitored by periodically taking samples and determining the density or chlorine content. The reaction is continued until the desired degree of chlorination is achieved. The temperature is maintained throughout the reaction by the heating/cooling circulator, as the chlorination reaction is exothermic.

-

Termination of Reaction: Once the target chlorine content is reached, the chlorine gas flow is stopped, and the UV lamp is turned off.

-

Purification: Nitrogen gas is bubbled through the reaction mixture to remove any dissolved hydrogen chloride and unreacted chlorine. These off-gases are passed through the scrubber system.

-

Product Isolation: The resulting chlorinated paraffin is cooled to room temperature and can be further purified if necessary, for example, by washing with a dilute alkaline solution followed by water, and then drying.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood due to the use of toxic and corrosive chlorine gas and the production of hydrogen chloride.

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The scrubber system is essential to neutralize the acidic off-gases.

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the manufacturing process of this compound.

Caption: A flowchart illustrating the synthesis process of this compound.

Free Radical Chlorination Mechanism

The synthesis of this compound proceeds via a free-radical chain reaction mechanism, which consists of three main stages: initiation, propagation, and termination.

Caption: The mechanism of free-radical chlorination of alkanes.

References

- 1. idc-online.com [idc-online.com]

- 2. Chlorinated Paraffins: Exploring Diverse Applications [pciplindia.com]

- 3. tri-iso.com [tri-iso.com]

- 4. This compound S52 | Coatings, Adhesives, Sealants and PVC Applications | Flame Retard [tri-iso.com]

- 5. scribd.com [scribd.com]

- 6. tri-iso.com [tri-iso.com]

- 7. How is chlorinated paraffin produced? What are the characteristics and uses?-SHANDONG CHENXU NEW MATERIALS CO., LTD. [en.chenxuchem.com]

An In-depth Technical Guide to the Grades of Cereclor

For Researchers, Scientists, and Drug Development Professionals

Cereclor, a trade name for a range of chlorinated paraffins, encompasses a variety of grades tailored for specific industrial applications. These compounds are valued for their properties as plasticizers, flame retardants, and extreme pressure additives in lubricants. This technical guide provides a detailed overview of the different grades of this compound, their chemical and physical properties, and the general methodology behind their production and characterization.

Classification of this compound Grades

This compound grades are primarily categorized based on their carbon chain length and chlorine content. These two factors significantly influence the physical and chemical properties of the final product, such as viscosity, density, and thermal stability. The main classifications are:

-

Mid-Chain Chlorinated Paraffins (MCCPs): Typically based on a C14-C17 paraffin (B1166041) chain.[1][2][3][4][5][6][7] The this compound E and S series fall into this category.

-

Long-Chain Chlorinated Paraffins (LCCPs): Generally derived from a C18-C20 paraffin chain.[8][9] The this compound M series is an example of this type.

-

Wax Grade Chlorinated Paraffins: These are based on paraffin chains with more than 20 carbon atoms.[10][11][12]

The numerical designation within each grade, such as this compound S52, often corresponds to the approximate weight percentage of chlorine in the product.[13]

Data Presentation: Properties of this compound Grades

The following tables summarize the typical physical properties of various this compound grades based on available technical data sheets.

Table 1: this compound E Grades (Mid-Chain, C14-C17) [14]

| Grade | Chlorine Content (% w/w) | Viscosity @ 40°C (Stokes) | Density @ 40°C (g/ml) | Colour (Hazen) | Thermal Stability (4hrs @ 175°C, % HCl w/w) | Volatility (4 hrs @ 180°C, % weight loss w/w) |

| E40 | 40 | 0.28 | 1.09 | 50 | 0.08 | 5.2 |

| E40C | 40 | 0.28 | 1.09 | 50 | 0.08 | 5.2 |

| E40T | 40 | 0.28 | 1.09 | 100 | 0.02 | 5.2 |

| E45 | 44 | 0.52 | 1.12 | 60 | 0.06 | 3.7 |

| E45C | 44 | 0.52 | 1.12 | 60 | 0.06 | 3.7 |

| E50 | 50 | 1.77 | 1.21 | 80 | 0.05 | 2.0 |

| E50T | 50 | 1.77 | 1.21 | 150 | 0.02 | 2.0 |

| E55 | 55 | 6.5 | 1.30 | 100 | 0.05 | 1.0 |

| E56 | 56 | 10.0 | 1.32 | 100 | 0.05 | 0.8 |

| E56C | 56 | 10.0 | 1.32 | 100 | 0.05 | 0.8 |

| E56T | 56 | 10.0 | 1.32 | 150 | 0.02 | 0.8 |

| E60 | 60 | 40.0 | 1.40 | 150 | 0.05 | 0.5 |

Table 2: this compound S Grades (Mid-Chain, C14-C17)

| Grade | Chlorine Content (% w/w) | Viscosity (SUS @ 100°F) | Viscosity (SUS @ 210°F) | Density @ 25°C (g/ml) | Pour Point (°F) |

| S40 [2] | 40 | 132 | 22 | 1.11 | -45.4 |

| S50 [4] | 45 | 300 | 35 | 1.17 | -19 |

| S52 [15] | 51.7 | 1441 | 69 | 1.26 | 15.5 |

| S58 [5][7] | 58.15 | 13606 | 196 | 1.36 | 44.5 |

Table 3: this compound M and Wax Grades (Long-Chain and Wax)

| Grade | Chain Length | Chlorine Content (% w/w) | Viscosity (SUS @ 100°F) | Viscosity (SUS @ 210°F) | Density @ 25°C (g/ml) | Pour Point (°F) |

| M50 [8][9] | C18-C20 | 50 | 15300 | 180 | 1.28 | 35.5 |

| This compound 42 [11] | >C20 | 42 | 8670 | 130 | 1.16 | 5 |

| This compound 48 [10][12] | >C20 | 48 | 20827 | 328 | 1.24 | 50 |

Experimental Protocols

Detailed experimental protocols for specific this compound grades are proprietary and not publicly available. However, the general manufacturing and quality control processes for chlorinated paraffins involve the following key stages.

General Synthesis of Chlorinated Paraffins

The industrial production of chlorinated paraffins is achieved through the direct chlorination of a suitable paraffin feedstock.[16]

-

Feedstock Selection: A paraffin fraction with the desired carbon chain length (e.g., C14-C17 for MCCPs) is selected. The feedstock should have low levels of isoparaffins and aromatic compounds.[16]

-

Chlorination Reaction: The paraffin is reacted with chlorine gas at a controlled temperature, typically between 80-100°C.[16] The reaction can be initiated or promoted by UV light.[16] The general reaction is: CₓH₂(ₓ+₁) + yCl₂ → CₓH₂(ₓ+₁)-yClᵧ + yHCl

-

Reaction Monitoring: The degree of chlorination is monitored in real-time, often by measuring the density or refractive index of the reaction mixture.

-

Termination and Purification: Once the desired chlorine content is reached, the reaction is stopped. Residual hydrochloric acid and chlorine gas are removed by sparging with an inert gas like nitrogen.[16]

-

Stabilization: A stabilizer, such as epoxidized vegetable oil or certain organophosphorus compounds, may be added to improve the thermal stability of the final product.[16]

Quality Control and Characterization

The properties listed in the data tables are measured using standard analytical techniques:

-

Chlorine Content: Determined by methods such as titration after combustion (e.g., Schöniger flask method) or X-ray fluorescence (XRF).

-

Viscosity: Measured using standard viscometers, such as a Saybolt Universal Viscometer (for SUS units) or a capillary viscometer, at specified temperatures.

-

Density: Determined using a hydrometer or a pycnometer at a specified temperature.

-

Pour Point: The lowest temperature at which the oil will still flow, determined by standard methods like ASTM D97.

-

Thermal Stability: Assessed by heating the sample at a high temperature for a specified duration and measuring the amount of evolved hydrogen chloride (HCl), typically by titration.

-

Colour: Measured using a colorimeter and compared to a standard scale, such as Hazen or Gardner.

Mandatory Visualizations

References

- 1. This compound E40 | Lubricant and Metalworking Fluids | Extreme Pressure (EP) Additi [tri-iso.com]

- 2. This compound S40 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]

- 3. Chlorinated Paraffin Archives | Sea-Land Chemical Company [sealandchem.com]

- 4. This compound S50 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]

- 5. This compound S58 | Coatings, Adhesives, Sealants Applications | Plasticizer and Fla [tri-iso.com]

- 6. tri-iso.com [tri-iso.com]

- 7. tri-iso.com [tri-iso.com]

- 8. This compound M50 | Coatings, Adhesives, Sealants (Plasticizer and Flame Retardant) | [tri-iso.com]

- 9. tri-iso.com [tri-iso.com]

- 10. This compound 48 | Coatings, Adhesives and Sealants (Flame Retardant and Plasticizer) [tri-iso.com]

- 11. tri-iso.com [tri-iso.com]

- 12. tri-iso.com [tri-iso.com]

- 13. toxicslink.org [toxicslink.org]

- 14. tri-iso.com [tri-iso.com]

- 15. scribd.com [scribd.com]

- 16. Chlorinated paraffins - Wikipedia [en.wikipedia.org]

Cereclor: A Comprehensive Technical Guide to Chlorinated Paraffins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.[1][2] These compounds are produced through the chlorination of paraffin (B1166041) fractions obtained from petroleum distillation.[1] The final product is a complex mixture of molecules with varying carbon chain lengths and degrees of chlorination, which dictates its physical and chemical properties. This compound is widely used in various industrial applications as a secondary plasticizer, flame retardant, and extreme pressure additive in lubricants.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its CAS numbers, chemical structure, synthesis, and analytical characterization methods.

Chemical Identity and Structure

This compound is not a single chemical entity but a mixture of chlorinated alkanes. Therefore, it is characterized by a range of CAS numbers depending on the specific grade and composition.

CAS Numbers:

| Product/Mixture | CAS Number(s) |

| Chlorinated paraffins | 63449-39-8 |

| Alkanes, C14-17, chloro | 85535-85-9 |

| Paraffin waxes and Hydrocarbon waxes, chloro | 63449-39-8 |

| This compound S40 | 61788-76-9 |

| This compound S50 | 61788-76-9 |

| This compound 51L | 63349-39-8 |

The general chemical structure of a chlorinated paraffin can be represented as CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ, where 'x' represents the number of carbon atoms in the paraffin chain and 'y' represents the number of chlorine atoms. The carbon chains are typically classified as:

-

Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃

-

Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇

-

Long-Chain Chlorinated Paraffins (LCCPs): C₁₈-C₃₀

The degree of chlorination can range from 30% to over 70% by weight, significantly influencing the physical properties of the mixture, which can range from a colorless or yellowish mobile liquid to a highly viscous liquid or a waxy solid.[1]

Physicochemical Properties of Various this compound Grades

The properties of different this compound grades vary based on their carbon chain length and chlorine content. The following table summarizes the typical properties of a selection of this compound grades.

| Grade | Carbon Chain | Chlorine Content (%wt) | Density at 25°C (g/cm³) | Viscosity at 25°C (Poise) | Pour Point (°C) |

| S40 | C₁₄-C₁₇ | 40 | 1.11 | 0.7 | -40 |

| 42 | >C₂₀ | 42 | 1.16 | 25 | -30 |

| 48 | >C₂₀ | 48 | 1.24 | 280 | -15 |

| 50LV | C₁₄-C₁₇ | 49 | 1.19 | 0.8 | -30 |

| S52 | C₁₄-C₁₇ | 51.7 | 1.26 | 10-20 | -9.2 |

| 51L | C₁₄-C₁₇ | 51.5 | 1.26 | 16 | -9 |

| 56L | C₁₄-C₁₇ | 56 | 1.30 | 8 | -10 |

| 60L | C₁₄-C₁₇ | 60 | 1.37 | 30 | -7 |

| 63L | C₁₄-C₁₇ | 63 | 1.41 | 110 | -2 |

| 65L | C₁₄-C₁₇ | 65 | 1.44 | 350 | 0 |

| 70L | C₁₄-C₁₇ | 70 | 1.54 (at 100°C) | 3000 | +20 |

Data compiled from multiple sources.[2][4][5]

Manufacturing Process and Experimental Protocols

Synthesis of Chlorinated Paraffins (this compound)

The industrial production of this compound involves the direct chlorination of a selected paraffin feedstock.[6] The process is a free-radical substitution reaction, which can be initiated by heat or UV light.

Detailed Methodology:

-

Raw Material Selection: A suitable n-paraffin fraction (e.g., C₁₄-C₁₇ for MCCPs) is selected based on the desired properties of the final product. The purity of the paraffin feedstock is crucial for the quality of the chlorinated paraffin.

-

Reaction Setup: The reaction is typically carried out in a lead-lined or glass-lined reactor to withstand the corrosive nature of the reactants and products.

-

Chlorination: The paraffin feedstock is heated to the reaction temperature, typically between 80-120°C.[6] Chlorine gas is then sparged into the reactor. The reaction is exothermic, and the temperature is controlled by cooling coils or a reactor jacket.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the density or viscosity of the reaction mixture, which increases with the degree of chlorination.

-

Termination: Once the desired chlorine content is achieved, the chlorine gas supply is stopped.

-

Neutralization and Purification: The crude product contains residual dissolved chlorine and hydrogen chloride (HCl) gas, which is a major byproduct. The mixture is typically purged with an inert gas (e.g., nitrogen) to remove these impurities. Any remaining acidity can be neutralized by washing with a dilute alkaline solution, followed by washing with water. The product is then dried under vacuum.

-

Byproduct Handling: The evolved HCl gas is typically absorbed in water to produce hydrochloric acid as a commercial byproduct.[1]

Caption: Manufacturing Process of this compound.

Analytical Characterization

The complex nature of this compound mixtures necessitates sophisticated analytical techniques for their characterization.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC coupled with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a powerful technique for the analysis of chlorinated paraffins.

Experimental Protocol Outline:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent (e.g., hexane (B92381) or cyclohexane). An internal standard (e.g., a specific PCB congener or a deuterated compound) is added for quantification.

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: A split/splitless injector is used, with the injection volume typically being 1-2 µL.

-

Oven Program: A temperature gradient is employed to separate the different chlorinated paraffin congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all components.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Detection (ECNI mode):

-

Ionization: Methane is commonly used as the reagent gas for electron capture negative ionization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode. In SIM mode, characteristic ions of chlorinated paraffins are monitored to enhance sensitivity and selectivity.

-

-

Data Analysis: The resulting chromatogram will show a complex pattern of peaks, often referred to as a "hump," representing the numerous unresolved isomers. Quantification is typically performed by integrating the total area of the hump and comparing it to the response of a known standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure and chlorine content of this compound.

Experimental Protocol Outline:

-

Sample Preparation: A concentrated solution of the this compound sample is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

NMR Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The signals from protons attached to chlorinated carbons appear at a lower field (higher ppm) compared to those in the unchlorinated paraffin backbone.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The signals from chlorinated carbons are shifted downfield.

-

2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate proton and carbon signals and aid in the assignment of specific structural motifs.

-

-

Data Analysis: The degree of chlorination can be estimated by integrating the signals in the ¹H NMR spectrum corresponding to protons on chlorinated and non-chlorinated carbons. More advanced methods involve analyzing the shifts in the ¹³C NMR spectrum.

Caption: Analytical Workflow for this compound.

Conclusion

This compound represents a complex but industrially significant class of chemicals. A thorough understanding of their chemical nature, synthesis, and analytical characterization is essential for researchers and scientists working with these materials. The methodologies outlined in this guide provide a framework for the comprehensive analysis of chlorinated paraffins, enabling better quality control, environmental monitoring, and development of new applications.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. tri-iso.com [tri-iso.com]

- 3. This compound | Coatings, Adhesives, Sealants and Elastomers Applications [tri-iso.com]

- 4. This compound 42 | Coatings, Adhesives and Sealants (Plasticizer and Flame Retardant) [tri-iso.com]

- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.nl]

- 6. entrepreneurindia.co [entrepreneurindia.co]

An In-depth Technical Guide to the Solubility of Cereclor in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor™, a trade name for a range of chlorinated paraffins, encompasses a variety of complex mixtures of polychlorinated n-alkanes. These compounds are utilized across numerous industrial applications, including as secondary plasticizers in polymers like PVC, as extreme pressure additives in metalworking fluids, and as flame retardants in paints, adhesives, and sealants. The solubility of this compound in organic solvents is a critical physicochemical property that dictates its formulation, application, and environmental fate. This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, outlines experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Qualitative Solubility of this compound

This compound grades are generally characterized by their carbon chain length and degree of chlorination, which significantly influence their physical and chemical properties, including solubility. Across various grades, a consistent pattern of solubility emerges.

This compound is practically insoluble in:

This compound is soluble in a wide range of organic solvents, including:

Additionally, this compound exhibits moderate solubility in unchlorinated aliphatic hydrocarbons.[2] It is also noteworthy that different grades of this compound are completely miscible with one another.

Quantitative Solubility Data

The table below summarizes the qualitative solubility of different this compound grades based on available information.

| This compound Grade(s) | Solvent Class | Solubility |

| S40, S45, S50, S52, S52HV, S52SS, 51L, S54, S55, S56, S58, S60, S63 | Aromatic Hydrocarbons, Chlorinated Solvents, Esters, Ketones | Soluble[1] |

| 54DP | Aromatic Hydrocarbons, Chlorinated Solvents, Esters, Ketones | Soluble |

| M20, M40, M47, M50 | Aromatic Hydrocarbons, Chlorinated Solvents, Esters, Ketones | Soluble[4] |

| E Grades (e.g., E40, E45, E50, E56, E60) | Base Oils | Soluble[6] |

| 42, 42b, 42SS, 46, 48, 48V, 53 | Aromatic Hydrocarbons, Chlorinated Solvents, Esters, Ketones | Soluble[3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, a well-defined experimental protocol is essential. The following is a generalized procedure for determining the solubility of a viscous material like this compound in an organic solvent. This protocol can be adapted based on the specific this compound grade, solvent, and available analytical instrumentation.

Objective: To determine the saturation solubility of a specific this compound grade in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a heating plate

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes (Class A)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringe filters (PTFE, 0.45 µm)

-

Syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like ECD or FID, or a High-Performance Liquid Chromatograph with a UV or RI detector)

-

This compound sample of known grade

-

High-purity organic solvent

Procedure:

-

Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of the this compound sample to a series of glass vials. The exact amount will depend on the expected solubility; a preliminary rough test can be beneficial. b. Accurately pipette a known volume of the organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by observing when the concentration of this compound in the solvent no longer increases over time.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow any undissolved this compound to settle. b. For highly viscous solutions or fine suspensions, centrifugation at the controlled temperature can be employed to facilitate the separation of the excess solute.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining undissolved micro-particles. c. Accurately determine the weight of the filtered solution. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument. e. Prepare a series of calibration standards of the this compound grade in the chosen solvent. f. Analyze the diluted sample and the calibration standards using the appropriate analytical method (e.g., GC or HPLC).

-

Calculation of Solubility: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Express the solubility in desired units, typically g/100 mL or mg/L.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility is well-documented. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Understanding the solubility of this compound is paramount for its effective and safe use in various industrial formulations and for assessing its environmental impact. The provided workflow and methodologies are intended to empower researchers and professionals in the chemical and pharmaceutical industries to make informed decisions regarding the use of this complex and versatile class of compounds.

References

The Environmental Odyssey of Chlorinated Paraffins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorinated paraffins (CPs) are a complex class of halogenated hydrocarbons that have seen widespread industrial use as flame retardants, plasticizers, and lubricants for decades. Their chemical stability, however, comes at an environmental cost. CPs are persistent, bioaccumulative, and toxic, leading to their classification as persistent organic pollutants (POPs) and raising significant concerns for environmental and human health. This technical guide provides an in-depth exploration of the environmental fate of chlorinated paraffins, detailing their degradation, transport, and bioaccumulation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Environmental Degradation and Transformation

Chlorinated paraffins are resistant to degradation, but can be transformed in the environment through various biotic and abiotic processes. The primary degradation pathway is dechlorination. The rate and extent of degradation are influenced by the carbon chain length and degree of chlorination, with short-chain CPs (SCCPs) and less chlorinated congeners generally being more susceptible to breakdown.

Abiotic Degradation:

-

Photodegradation: While CPs do not directly absorb significant amounts of UV radiation, they can undergo indirect photolysis in the presence of photosensitizers. This process is considered a potentially important degradation pathway in sunlit surface waters and the atmosphere.

-

Thermal Decomposition: At elevated temperatures, such as during waste incineration, CPs can degrade. However, this process can lead to the formation of more toxic byproducts, including polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs).

Biotic Degradation:

Microorganisms in soil and sediment can biodegrade CPs, albeit slowly. The half-life of CPs in sediment is estimated to be greater than one year. Some studies have shown no observable biotransformation in certain sediments over 120 days.[1][2] In contrast, the estimated atmospheric half-life is shorter, ranging from 0.85 to 7.2 days, suggesting that atmospheric transport and subsequent deposition are significant fate processes.[3]

The following table summarizes the available quantitative data on the degradation of chlorinated paraffins.

| Parameter | Matrix | Value | Reference |

| Half-life | Sediment | > 1 year | [2] |

| Half-life | Sediment | > 120 days (at 12 °C) | [1] |

| Half-life | Air | 0.85 - 7.2 days (estimated) | [3] |

Environmental Transport and Partitioning

The physical-chemical properties of chlorinated paraffins govern their transport and partitioning in the environment. Their low water solubility and high lipophilicity lead to their association with particulate matter in water and soil.

Partition Coefficients:

The octanol-water partition coefficient (Kow) is a key parameter for assessing the lipophilicity and bioaccumulation potential of a chemical. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) describes the tendency of a chemical to adsorb to soil and sediment.

| Chlorinated Paraffin Type | Log Kow Range | Reference |

| Short-Chain (SCCPs) | 4.4 - 8.7 | [4] |

| Medium-Chain (MCCPs) | 5.5 - 10.9 | [4] |

| Long-Chain (LCCPs) | 7.2 - 13.8 | [4] |

| C16, 34% Chlorine | 6.4 - 10.3 | [5] |

| C12, 69% Chlorine | 6.3 - 9.3 | [5] |

Bioaccumulation and Biomagnification

Due to their high lipophilicity, chlorinated paraffins readily bioaccumulate in the fatty tissues of organisms. This leads to their biomagnification through the food web, with concentrations increasing at higher trophic levels.

Bioaccumulation and Bioconcentration Factors:

The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are used to quantify the extent to which a chemical accumulates in an organism from all environmental exposures and from water, respectively.

| Organism | CP Type | Log BAF/BCF (L/kg lipid) | Reference |

| Daphnia magna | Various CPs | BCF: 6.7 - 7.0 | [6][7] |

| Daphnia magna | Various CPs | BAF: 6.5 - 7.0 | [6][7] |

Toxicological Effects and Signaling Pathway Disruption

Chlorinated paraffins exert a range of toxic effects on organisms, including endocrine disruption, oxidative stress, and interference with metabolic pathways.[8][9][10]

Key Signaling Pathways Affected:

-

Peroxisome Proliferator-Activated Receptor α (PPARα) Pathway: SCCPs have been shown to activate the PPARα signaling pathway, which is involved in lipid metabolism. This can lead to disruption of fatty acid metabolism in the liver.[8][11][12]

-

Oxidative Stress Pathways: CPs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The NRF2 signaling pathway, a key regulator of the antioxidant response, is often implicated.[10]

-

Endocrine Disruption: SCCPs have been shown to exhibit estrogenic and anti-estrogenic activities, mediated by the estrogen receptor α (ERα). They can also act as antagonists to the glucocorticoid receptor (GR).[9][13]

The following diagrams illustrate some of the key signaling pathways disrupted by chlorinated paraffins.

Experimental Protocols for Environmental Analysis

The accurate quantification of chlorinated paraffins in environmental matrices is challenging due to their complex isomeric nature. The following sections outline generalized experimental protocols for the analysis of CPs in soil/sediment and biota.

5.1. Analysis of Chlorinated Paraffins in Soil and Sediment

This protocol provides a general workflow for the extraction and cleanup of CPs from solid matrices.

Methodology:

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

-

Extraction:

-

Weigh approximately 10-20 g of the homogenized sample into a Soxhlet thimble.

-

Add a known amount of a suitable internal standard (e.g., a ¹³C-labeled CP congener).

-

Extract the sample for 12-24 hours using a mixture of hexane and acetone (B3395972) (1:1, v/v) in a Soxhlet apparatus.

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Cleanup:

-

Prepare a multi-layer silica gel column. A typical column may consist of (from bottom to top): a glass wool plug, activated silica gel, acid-treated silica gel (e.g., 40% H₂SO₄ w/w), and anhydrous sodium sulfate.

-

Apply the concentrated extract to the top of the column.

-

Elute the CPs with a suitable solvent, such as hexane or a mixture of hexane and dichloromethane (B109758). The exact solvent composition and volume should be optimized based on the specific CP congeners of interest.

-

-

Final Concentration and Solvent Exchange: Concentrate the cleaned extract and exchange the solvent to one that is compatible with the analytical instrument (e.g., isooctane (B107328) for GC-MS).

-

Instrumental Analysis: Analyze the final extract using an appropriate instrument, such as a gas chromatograph coupled with an electron capture negative ionization mass spectrometer (GC-ECNI-MS).

5.2. Analysis of Chlorinated Paraffins in Biota

This protocol outlines a general procedure for the extraction and cleanup of CPs from biological tissues.

Methodology:

-

Sample Preparation: Homogenize the tissue sample (e.g., fish fillet, liver).

-

Extraction:

-

Mix the homogenized tissue with a drying agent, such as anhydrous sodium sulfate, to form a free-flowing powder.

-

Transfer the mixture to an extraction cell for pressurized liquid extraction (PLE) or a Soxhlet apparatus.

-

Extract with a suitable solvent system, such as dichloromethane (DCM) or a hexane/DCM mixture.

-

-

Lipid Removal (Gel Permeation Chromatography - GPC):

-

Concentrate the extract and subject it to GPC to remove lipids. A common GPC system uses a stationary phase of Bio-Beads S-X3 with a mobile phase of DCM or a DCM/cyclohexane mixture.

-

-

Fractionation (Silica Gel or Florisil Chromatography):

-

Further clean the extract using a silica gel or Florisil column to separate CPs from other co-extracted compounds.

-

The elution is typically performed with solvents of increasing polarity.

-

-

Instrumental Analysis: Analyze the purified extract using a suitable analytical technique, such as liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS).

Instrumental Analysis Parameters:

The following tables provide example instrumental parameters for the analysis of chlorinated paraffins. These parameters should be optimized for the specific instrument and application.

Table: Example GC-ECNI-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Reagent Gas | Methane |

| Ion Source Temperature | 200 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Table: Example LC-APCI-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of CP groups |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), negative mode |

| Corona Discharge Current | 5 µA |

| Vaporizer Temperature | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Conclusion

The environmental fate of chlorinated paraffins is a complex issue driven by their persistence, hydrophobicity, and resistance to degradation. Their ability to undergo long-range transport and bioaccumulate in food webs poses a significant risk to ecosystems and human health. Understanding their environmental behavior, toxicological effects, and the analytical methods for their detection is crucial for effective risk assessment and management. This technical guide provides a foundational understanding of these aspects, serving as a valuable resource for researchers and professionals working to address the challenges posed by this important class of environmental contaminants.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. chm.pops.int [chm.pops.int]

- 3. Chlorinated Paraffins (EHC 181, 1996) [inchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chlorinated paraffins | C24H44Cl6 | CID 6537497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioaccumulation Potential of CPs in Aquatic Organisms: Uptake and Depuration in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-chain chlorinated paraffins (SCCPs) disrupt hepatic fatty acid metabolism in liver of male rat via interacting with peroxisome proliferator-activated receptor α (PPARα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the endocrine-disrupting effects of short-chain chlorinated paraffins in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic oral exposure to short chain chlorinated paraffins induced testicular toxicity by promoting NRF2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchers.usask.ca [researchers.usask.ca]

- 13. researchgate.net [researchgate.net]

Cereclor degradation mechanisms in the environment

An In-depth Technical Guide to the Environmental Degradation Mechanisms of Cereclor (Chlorinated Paraffins)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a trade name for chlorinated paraffins (CPs), represents a class of complex industrial chemicals widely used as plasticizers, flame retardants, and lubricants.[1] CPs are classified based on their carbon chain length into short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀) chlorinated paraffins.[1][2] Due to their persistence, potential for bioaccumulation, and toxicity, the environmental fate of CPs is a significant concern.[3][4] This guide provides a detailed overview of the primary abiotic and biotic degradation mechanisms affecting CPs in the environment, summarizes key quantitative data, outlines experimental protocols for studying their degradation, and visualizes the core pathways and workflows.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated paraffins, the primary abiotic pathways are photodegradation, thermal degradation, and chemical oxidation.

Photodegradation

Direct photolysis of CPs is generally inefficient as their sp³ hybridized structure does not readily absorb ultraviolet (UV) radiation above 290 nm.[1][5] However, indirect photodegradation is a significant pathway in sunlit surface waters.

-

Indirect Photolysis: In the presence of photosensitizers, such as dissolved organic matter, indirect photolysis can achieve degradation rates of up to 95%.[1][5] This process follows first-order kinetics.[1][5]

-

Reactive Species: The photochemical degradation of SCCPs in aqueous solutions is primarily mediated by photochemically-produced reactive intermediates, including hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH).[6][7]

-

Influence of Chlorination: The degree of chlorination influences the degradation pathway. Higher chlorine content leads to higher reaction rate constants for hydrated electrons and lower rate constants for hydroxyl radicals.[6] For CPs with a chlorine content above approximately 60%, degradation by hydrated electrons becomes more dominant than by hydroxyl radicals.[6]

-

Degradation Products: Complete photodegradation can yield less harmful substances like H₂O, CO₂, and HCl.[1][5] However, incomplete degradation can result in the formation of lower-chlorinated CPs and other intermediates.[7]

Thermal Degradation

CPs are susceptible to degradation at elevated temperatures, a process relevant to industrial applications and waste incineration.[1][8]

-

Decomposition Process: Prolonged heating at temperatures above 70°C, or short-term heating above 200°C, can cause decomposition, leading to the liberation of hydrogen chloride (HCl).[9][10][11][12] The primary reactions involve carbon chain cleavage and dehydrochlorination, which can transform CPs into compounds with lower chlorine content.[1]

-

Formation of Toxic Byproducts: Thermal treatment, especially under certain conditions, can generate more persistent and toxic byproducts. These include chlorinated aromatic hydrocarbons such as polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs).[1][8] The presence of metals like copper (Cu) and iron (Fe) can catalyze the formation of dioxins during thermal processes.[1] Furthermore, MCCPs and LCCPs can thermally degrade into SCCPs.[8]

Chemical Oxidation

Advanced Oxidation Processes (AOPs) have been investigated for the remediation of CP-contaminated soil and water. These methods utilize strong oxidizing agents to break down the persistent CP molecules.[13]

-

Effective Oxidants: Common oxidants such as potassium permanganate (B83412) (KMnO₄), sodium persulfate (Na₂S₂O₈), Fenton's reagent (H₂O₂/Fe²⁺), and hydrogen peroxide (H₂O₂) have been shown to effectively degrade SCCPs in soil.[13]

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of CPs by living organisms, primarily microorganisms and plants.

Microbial Degradation

Certain microorganisms possess the metabolic capability to degrade CPs, although the efficiency and pathways can vary significantly depending on the microbial species and CP structure.[1]

-

Key Microorganisms: In marine environments, bacterial genera such as Halomonas, Pseudomonas, and Marinobacter have been identified as key players in SCCP degradation.[4][14] Aerobic bacteria like Pseudomonas sp. and Rhodococcus sp. have also been shown to metabolize CPs.[3]

-

Degradation Pathways: The primary microbial degradation mechanism is believed to involve an initial cleavage of the carbon-chlorine (C-Cl) bond, followed by the breaking of carbon-carbon (C-C) bonds.[15] This process degrades the larger CP molecules into smaller, short-chain alkanes.[15]

-

Transformation Products: Identified transformation products from microbial degradation include chlorinated intermediates, hydroxylated derivatives, and unsaturated compounds.[14] For example, the degradation of SCCPs by Escherichia coli has been shown to produce short-chain alkanes like 2,4-dimethylheptane (B1204451) and 3,3-dimethylhexane.[15][16]

-

Functional Genes: Genomic analyses have identified key functional genes involved in SCCP degradation, including those responsible for oxidative stress response (e.g., katG, katE), alkene reduction (nemA), and alcohol dehydrogenation.[14]

Phytodegradation (Plant-Mediated Degradation)

Plants can absorb CPs from soil, water, and the atmosphere and subsequently transform them through various metabolic pathways.[1][3]

-

Uptake and Translocation: Studies using model plants like pumpkin and soybean have demonstrated that CPs can be taken up by the roots and translocated to the shoots.[1]

-

Metabolic Pathways: The primary phytotransformation pathways include dechlorination, chlorine rearrangement, and carbon chain cleavage, leading to the formation of lower-chlorinated CPs.[1][3]

-

Complex Transformations: A detailed study on a specific SCCP congener in a rice seedling hydroponic system identified a complex network of 61 different transformation products.[17][18] The observed pathways included multihydroxylation, elimination of HCl, dechlorination, and Phase II conjugation reactions such as acetylation, sulfation, glycosylation, and amide acid conjugation.[17][18]

-

Influence of Chlorination: The efficiency of phytodegradation is dependent on the degree of chlorination, with SCCPs and less chlorinated congeners being more readily degraded in plants.[1]

Quantitative Data Summary

The following table summarizes quantitative data related to this compound degradation from the cited literature.

| Degradation Pathway | Compound Class | Matrix | Key Parameter | Value/Result | Reference(s) |

| Photodegradation | CPs | Aqueous | Degradation Rate (Indirect) | Up to 95% | [1][5] |

| 1-chlorodecane (B1663957) (CD) | Aqueous | Half-life (UV light) | 24.4 min | [19] | |

| 1-chlorodecane (CD) | Aqueous | Dechlorination Efficiency (120 min) | ~85% | [19] | |

| Chemical Oxidation | SCCPs | Soil | Degradation Efficiency (KMnO₄, 120 h) | 93.3% | [13] |

| SCCPs | Soil | Degradation Efficiency (Na₂S₂O₈, 120 h) | 91.9% | [13] | |

| SCCPs | Soil | Degradation Efficiency (Fenton, 120 h) | 90.4% | [13] | |

| SCCPs | Soil | Degradation Efficiency (H₂O₂, 120 h) | 84.3% | [13] | |

| Biotic Degradation | SCCP Congener | Rice Seedling System | Remaining Parent Compound (end of exposure) | 21.4 ± 1.6% | [17][18] |

| SCCP Congener | Rice Seedling System | Rhizosphere Microorganism Degradation | 9.1 ± 5.8% | [17][18] | |

| SCCPs | Aqueous (E. coli) | Removal Rate (0.15 MPa O₂, 7 days) | 85.61% | [15] | |

| SCCPs | Aqueous (E. coli) | Removal Rate (Atmospheric pressure, 7 days) | 68.83% | [15] |

Experimental Protocols

Protocol for Photodegradation of SCCPs in Aqueous Solution

This protocol is based on studies investigating the photochemical transformation of SCCP model compounds.[19]

-

Model Compound Preparation: Prepare a stock solution of a model SCCP compound, such as 1-chlorodecane (CD), in a suitable solvent. Prepare aqueous solutions of the desired concentration (e.g., 5 mg L⁻¹) by spiking the stock solution into ultrapure water.

-

Photoreactor Setup: Place the aqueous solution in a quartz photoreactor. Use a high-pressure mercury lamp (e.g., 1000W) as the UV light source.[19] Maintain a constant temperature (e.g., 20 °C) using a cooling water circulation system.

-

Irradiation and Sampling: Turn on the lamp to initiate the photodegradation experiment. Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 10, 20, 40, 60, 90, 120 min).

-

Quenching Experiments (Optional): To identify reactive species, conduct parallel experiments in the presence of specific scavengers. For example, use ethanol (B145695) to quench hydroxyl radicals (•OH) or isopropanol (B130326) for other reactive species.

-

Sample Analysis: Extract the remaining parent compound from the aqueous samples using a suitable organic solvent (e.g., n-hexane). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound over time.

-

Dechlorination Analysis: Measure the concentration of chloride ions (Cl⁻) in the aqueous samples using ion chromatography to determine the dechlorination efficiency.[19]

-

Data Analysis: Calculate the degradation rate constants by fitting the concentration-time data to a kinetic model (e.g., pseudo-first-order).

Protocol for Microbial Degradation of SCCPs in Marine Sediment

This protocol is adapted from studies on the microbial transformation of SCCPs in marine environments.[14]

-

Sediment Collection and Microcosm Setup: Collect sediment samples from the target marine environment. In a laboratory setting, create sediment microcosms by placing a known amount of sediment and overlying seawater into sterile flasks.

-

Spiking and Incubation: Spike the microcosms with a known concentration of an SCCP mixture or a specific congener. Prepare control microcosms (e.g., sterilized sediment) to account for abiotic losses. Incubate all flasks in the dark at a constant temperature under aerobic or anaerobic conditions, depending on the experimental goal.

-

Sampling: At regular intervals over a period of weeks or months, collect sediment and water samples from the microcosms for analysis.

-

Chemical Analysis: Extract SCCPs and their potential transformation products from the sediment and water samples using appropriate solvent extraction and cleanup procedures (e.g., solid-phase extraction, silica (B1680970) gel chromatography). Analyze the extracts using high-resolution mass spectrometry (e.g., UPLC-Orbitrap-HRMS) to identify and quantify the parent SCCPs and transformation products.[14]

-

Microbial Community Analysis: Extract total DNA from sediment samples. Use 16S rRNA gene amplicon sequencing to analyze the bacterial community composition and identify changes in response to SCCP exposure.

-

Isolation of Degrading Strains: Use enrichment culture techniques to isolate SCCP-degrading bacteria. Plate sediment dilutions onto selective media containing SCCPs as a sole carbon source.

-

Genomic and Transcriptomic Analysis: For isolated degrading strains, perform whole-genome sequencing and transcriptomic analysis (RNA-seq) to identify key functional genes and metabolic pathways involved in the degradation process.[14]

Protocol for Phytotransformation of SCCPs in a Hydroponic System

This protocol is based on a study investigating the biotic and abiotic transformation of an SCCP congener using rice seedlings.[17][18]

-

Plant Cultivation: Germinate rice seeds and cultivate the seedlings in a nutrient solution until they reach a suitable size (e.g., three-leaf stage).

-

Hydroponic Exposure Setup: Transfer the rice seedlings to a hydroponic exposure system containing a defined nutrient solution. Spike the solution with a known concentration of the target SCCP congener (e.g., 250 ng/mL of 1,2,5,6,9,10-C₁₀H₁₆Cl₆).[17][18]

-

Control Groups: Set up parallel control experiments to differentiate between different transformation pathways:

-

Unplanted Control: Nutrient solution with SCCP but no plants (to assess abiotic degradation).

-

Root Exudate Control: Solution containing root exudates from unexposed plants, spiked with SCCP (to assess degradation by exudates).

-

-

Incubation and Sampling: Conduct the exposure experiment over a set period (e.g., several days) under controlled light and temperature conditions. At the end of the exposure, harvest the plants and separate them into roots and shoots. Collect samples of the nutrient solution.

-

Sample Preparation and Extraction: Homogenize the plant tissues (roots and shoots). Perform solvent extraction on the plant tissues and the nutrient solution to isolate the parent SCCP and its transformation products.

-

Analysis of Transformation Products: Analyze the extracts using advanced analytical techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and characterize the wide range of potential metabolites, including hydroxylated, dechlorinated, and conjugated products.[17][18]

-

Mass Balance Calculation: Quantify the amount of the parent SCCP remaining in the solution and accumulated in the plant tissues to perform a mass balance analysis and determine the extent of transformation.

Visualizations of Degradation Pathways and Workflows

Diagram 1: Overview of this compound Environmental Degradation

Caption: High-level overview of abiotic and biotic degradation pathways for this compound.

Diagram 2: Proposed Microbial Degradation Pathway for an SCCP

Caption: A simplified pathway for the microbial degradation of a short-chain chlorinated paraffin.

Diagram 3: Experimental Workflow for a Phytodegradation Study

Caption: A typical experimental workflow for studying the phytodegradation of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. media.knowde.com [media.knowde.com]

- 10. tri-iso.com [tri-iso.com]

- 11. tri-iso.com [tri-iso.com]

- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 13. scies.org [scies.org]

- 14. Microbial degradation of short-chain chlorinated paraffins in marine environment: bacterial community responses, functional genes, transformation products, and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biotic and Abiotic Transformation Pathways of a Short-Chain Chlorinated Paraffin Congener, 1,2,5,6,9,10-C10H16Cl6, in a Rice Seedling Hydroponic Exposure System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

In-Depth Technical Guide to the Physical Properties of Medium-Chain Cereclor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of medium-chain Cereclor, a commercial chlorinated paraffin. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this substance for laboratory and development applications. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physical Properties of Medium-Chain this compound

Medium-chain Cereclors are chlorinated paraffins with a carbon chain length typically in the C14-C17 range.[1][2][3][4] The degree of chlorination is a key determinant of their physical properties, with chlorine content generally ranging from 40-70% by weight.[5][6][7][8] As the chlorine content increases, properties such as viscosity and density also tend to increase.[5]

This guide focuses on representative medium-chain this compound grades to provide a clear understanding of their physical characteristics. The following tables summarize the key physical properties of various medium-chain this compound products, with a focus on this compound S52, a widely used grade.

Quantitative Data Summary

The physical properties of several medium-chain this compound grades are detailed below. These values are typical and may vary slightly between batches.

Table 1: Physical Properties of this compound S52

| Property | Typical Value | Unit |

| Chlorine Content | 51.7 | % w/w |

| Viscosity at 100°F (37.8°C) | 1441 | SUS |

| Viscosity at 210°F (98.9°C) | 69 | SUS |

| Viscosity at 25°C | 10-20 | Poise |

| Density at 25°C | 1.26 | g/mL |

| Pour Point | 15.5 | °F |

| Color | 175 | Hazen Units |

| Data sourced from[1][2][3][4] |

Table 2: General Physical Properties of Medium-Chain Chlorinated Paraffins (C14-C17)

| Property | Range | Unit |

| Chlorine Content | 40 - 63 | % w/w |

| Appearance | Clear mobile liquid | - |

| Odor | Slight | - |

| Boiling Point | >200 (decomposes) | °C |

| Flash Point | None | °C |

| Vapor Pressure | Practically non-volatile | mm Hg |

| Water Solubility | Insoluble | - |

| Solvent Solubility | Soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones | - |

| Data sourced from[2][6][8][9][10] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of medium-chain this compound relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Viscosity Measurement

Methodology: The kinematic viscosity of medium-chain this compound is typically determined using a calibrated glass capillary viscometer according to ASTM D445 .

-

Apparatus: Calibrated glass capillary viscometer (e.g., Oswald-type, suspended-level type), temperature-controlled bath, thermometer, stopwatch.

-

Procedure:

-

The viscometer is charged with the this compound sample.

-

The viscometer is placed in a temperature-controlled bath until the sample reaches the desired temperature (e.g., 25°C, 100°F, or 210°F).

-

The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

-

Data Interpretation: The result is reported in centistokes (cSt) or converted to other units such as Saybolt Universal Seconds (SUS) or Poise.

Density Determination

Methodology: The density of medium-chain this compound can be determined using a digital density meter as described in ASTM D4052 or a Bingham pycnometer following ASTM D1480 for viscous materials.

-

Apparatus (ASTM D4052): Digital density meter with an oscillating U-tube, syringe for sample injection.

-

Procedure (ASTM D4052):

-

The instrument is calibrated with air and a certified reference standard (e.g., pure water).

-

A small sample of this compound is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

-

-

Apparatus (ASTM D1480): Bingham-type pycnometer, constant-temperature bath, thermometer, balance.

-

Procedure (ASTM D1480):

-

The clean, dry pycnometer is weighed.

-

The pycnometer is filled with the this compound sample, avoiding air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, cleaned, and weighed. The density is calculated from the mass of the sample and the calibrated volume of the pycnometer.

-

Pour Point Determination

Methodology: The pour point, which is the lowest temperature at which the substance will flow, is determined according to ASTM D97 .

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

The this compound sample is poured into a test jar to a specified level.

-

The sample is heated and then cooled at a specified rate in a cooling bath.

-

At every 3°C interval, the jar is removed from the bath and tilted to see if the liquid flows.

-

The pour point is recorded as the lowest temperature at which movement is observed, plus 3°C.

-

Biological Interactions and Experimental Workflows

Recent research has begun to elucidate the cellular and molecular effects of medium-chain chlorinated paraffins (MCCPs). This section provides diagrams of a key signaling pathway implicated in MCCP-induced toxicity and a typical experimental workflow for their analysis in biological samples.

Signaling Pathway: MCCP-Induced Cellular Senescence and Ferroptosis

Medium-chain chlorinated paraffins have been shown to induce cellular senescence and a form of programmed cell death called ferroptosis in kidney cells. This process involves the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and lipid peroxidation.

Caption: MCCP-induced cellular stress pathways leading to ferroptosis and senescence.

Experimental Workflow: Analysis of MCCPs in Biological Samples

The analysis of medium-chain chlorinated paraffins in biological matrices such as blood or tissue is a complex process that requires several steps to isolate and quantify these compounds.

References

- 1. Medium-chain chlorinated paraffins (MCCPs) induce renal cell aging and ferroptosis | Aging [aging-us.com]

- 2. Medium-chain chlorinated paraffins (MCCPs) induce renal cell aging and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of medium-chain chlorinated paraffins toxicity: the effect of cellular lipid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Production of Cereclor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereclor is the trade name for a series of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes. Produced since the 1930s, these industrial chemicals serve diverse applications, including as secondary plasticizers in polyvinyl chloride (PVC), extreme pressure additives in metalworking fluids, and flame retardants in plastics, rubbers, and textiles.[1][2] This guide provides a comprehensive overview of the history, chemical properties, manufacturing processes, and analytical methodologies related to this compound. It is intended to be a technical resource for professionals in research and development.

Introduction and Historical Context

The industrial production of chlorinated paraffins, commercially known as this compound, commenced in the 1930s to meet the growing demand for versatile and cost-effective chemical additives.[3][4] Over the decades, their use has expanded across numerous sectors due to their excellent plasticizing and flame-retardant properties.[1][2] this compound products are categorized based on the carbon chain length of the paraffin (B1166041) feedstock and the degree of chlorination. These classifications are:

-

Short-Chain Chlorinated Paraffins (SCCPs): C10–13 carbon chain length.

-

Medium-Chain Chlorinated Paraffins (MCCPs): C14–17 carbon chain length.[3]

-

Long-Chain Chlorinated Paraffins (LCCPs): C18 and longer carbon chain length.[3]

The degree of chlorination typically ranges from 30% to 70% by weight, which significantly influences the physical and chemical properties of the final product.[3]

Chemical and Physical Properties

The properties of different this compound grades are determined by the carbon chain length of the paraffin and the chlorine content. Generally, they are colorless to yellowish, viscous liquids or solids.[3] A selection of typical properties for various this compound grades is presented in Table 1.

Table 1: Typical Properties of Various this compound Grades

| Grade | Chlorine Content (%wt) | Density at 25°C (g/cm³) | Viscosity at 25°C (Poise) | Pour Point (°C) | Stability (4h at 175°C, % HCl released) |

| S40 | 40 | 1.11 | 0.7 | -40 | 0.2 |

| 42 | 42 | 1.16 | 25 | -30 | 0.2 |

| 48 | 48 | 1.24 | 280 | -15 | 0.2 |

| 50LV | 49 | 1.19 | 0.8 | -30 | 0.15 |

| 51L | 51 | 1.25 | 16 | -9 | 0.15 |

| 56L | 56 | 1.30 | 8 | -10 | 0.15 |

| 60L | 60 | 1.37 | 30 | -7 | 0.15 |

| 63L | 63 | 1.41 | 110 | -2 | 0.02 |

| 65L | 65 | 1.44 | 350 | 0 | 0.2 |

| 70L | 70 | 1.54 (at 100°C) | 3000 | +20 | 0.2 |

Source: Data compiled from product technical datasheets.[2]

Production of this compound

The manufacturing of this compound involves the direct chlorination of paraffin fractions obtained from petroleum distillation.[1] The process is a radical substitution reaction that can be initiated by thermal energy or, more commonly, by ultraviolet (UV) light.

General Production Workflow

The overall production process can be summarized in the following logical steps:

Experimental Protocol for Laboratory-Scale Synthesis

While industrial production is a continuous or large-batch process, a representative laboratory-scale synthesis can be described as follows. This protocol is based on the general principles of paraffin chlorination.

Materials:

-

n-Paraffin feedstock (e.g., C14-C17 for an MCCP)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Stabilizer (e.g., epoxidized soybean oil)

-

Reaction vessel equipped with a gas inlet, outlet, stirrer, and a UV lamp.

Procedure:

-

Charging the Reactor: The reaction vessel is charged with the liquid paraffin feedstock.

-

Initiation: The paraffin is heated to the reaction temperature, typically between 80-100°C.[3] The UV lamp is turned on to initiate the radical chain reaction.

-

Chlorination: Chlorine gas is bubbled through the paraffin at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled. The general reaction is: CₓH₂(ₓ₊₂) + yCl₂ → CₓH₂(ₓ₊₂)₋ᵧClᵧ + yHCl[3]

-

Monitoring: The reaction progress is monitored by measuring the density or viscosity of the mixture, or by off-line analysis of the chlorine content.

-

Termination: Once the desired degree of chlorination is achieved, the chlorine gas flow is stopped, and the UV lamp is turned off.

-

Purification: The reaction mixture is purged with nitrogen gas to remove any dissolved unreacted chlorine and hydrogen chloride (HCl) by-product.[3]

-

Stabilization: A stabilizer, such as an epoxidized vegetable oil or a phosphite (B83602) ester, is added to the final product to improve its thermal stability.[3]

Analytical Methodologies

The analysis of this compound is challenging due to the complexity of the isomeric and homologous mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify the different chlorinated paraffin congeners in a sample.

Instrumentation:

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS), often with a negative chemical ionization (NCI) source for enhanced sensitivity to chlorinated compounds.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Extraction: The sample (e.g., environmental or biological matrix) is extracted with a suitable organic solvent like a mixture of dichloromethane (B109758) and n-hexane.

-

Cleanup: The extract is cleaned up to remove interfering compounds. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

-

GC-MS Parameters (Illustrative):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: A programmed temperature ramp to separate the congeners based on their boiling points.

-

Ionization: Negative Chemical Ionization (NCI) using methane (B114726) as the reagent gas.

-

Detection: Selected Ion Monitoring (SIM) or full scan mode to detect characteristic ions of chlorinated paraffins.

-

-

Quantification:

-

Due to the complexity and lack of individual standards, quantification is often performed for groups of congeners with the same carbon and chlorine number (e.g., C₁₀Cl₅, C₁₀Cl₆, etc.).

-

Isotopically labeled internal standards are used to improve the accuracy of quantification.

-

Conclusion

This compound, a family of chlorinated paraffins, has a long history of industrial use. Its production is a well-established chemical process involving the chlorination of paraffin feedstocks. The diverse range of products with varying properties is achieved by controlling the carbon chain length and the degree of chlorination. The analysis of these complex mixtures presents significant challenges, with GC-MS being a primary analytical tool. This guide has provided a technical overview of the history, production, and analysis of this compound, intended to be a valuable resource for the scientific and industrial research communities.

References

Cereclor: A Technical Guide to Molecular Weight and Chlorine Content

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a trade name for a range of chlorinated paraffins, represents a complex class of industrial chemicals utilized in a wide array of applications, including as secondary plasticizers, flame retardants, and extreme pressure additives in lubricants. The physicochemical properties of a specific this compound grade are dictated by the carbon chain length of the paraffin (B1166041) feedstock and the degree of chlorination. For researchers and professionals in drug development and other scientific fields, a precise understanding of the molecular weight and chlorine content of these compounds is paramount for predicting their behavior, reactivity, and potential biological interactions. This technical guide provides an in-depth overview of the molecular weight and chlorine content of various this compound grades, alongside detailed experimental protocols for their determination.

Data Presentation: Physicochemical Properties of this compound Grades

The following table summarizes the key quantitative data for several common this compound grades. The molecular weight is an estimated average calculated based on an average carbon chain length of C15.5 (for C14-C17 feedstocks) and the specified chlorine content.

| This compound Grade | Carbon Chain Length | Chlorine Content (% w/w) | Estimated Average Molecular Weight ( g/mol ) |

| This compound S45 | C14-C17 | 43 - 46[1] | ~385 - 408 |

| This compound S52 | C14-C17 | 50 - 53[2] | ~438 - 465 |

| This compound E50 | C14-C17 | 50[3][4] | ~438 |

| This compound S40 | C14-C17 | 45 | ~400 |

| This compound E50T | C14-C17 | 50 | ~438 |

| This compound M50 | C18-C20 | 50 | ~505 |

| This compound 42 | >C20 | 42 | >450 |

| This compound S58 | C14-C17 | 58 | ~500 |

Note: The estimated average molecular weights are calculated for illustrative purposes. The actual molecular weight of these complex mixtures is a distribution around an average value. A broader molecular weight range for medium-chain chlorinated paraffins (C14-17) with a chlorination level at or exceeding 45% by weight is reported to be approximately 370 - 826 g/mol [5].

Experimental Protocols

Accurate determination of the molecular weight and chlorine content of this compound is essential for quality control and research purposes. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight